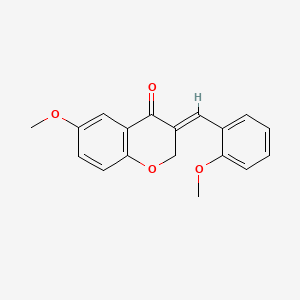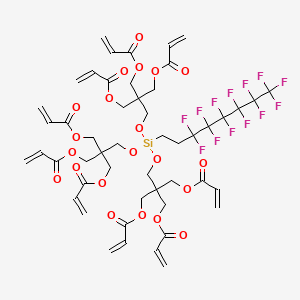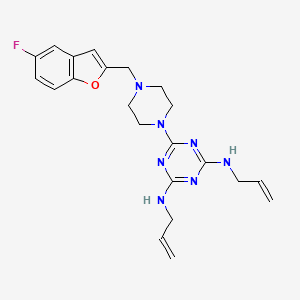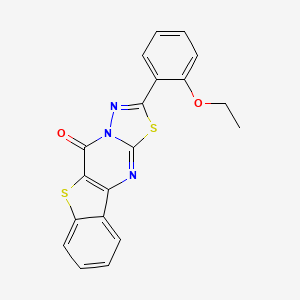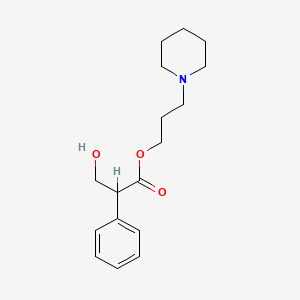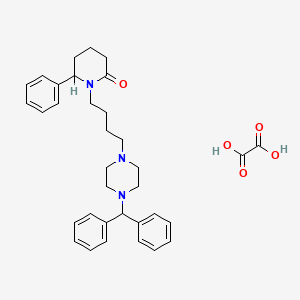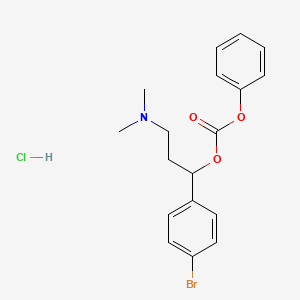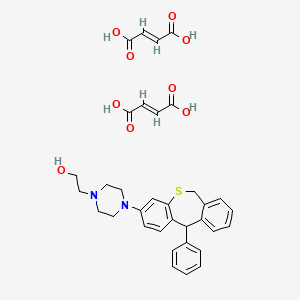
3B4CJ76Gnt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3B4CJ76Gnt involves multiple steps, starting with the formation of the spirocyclic core. This is typically achieved through a cyclization reaction involving a suitable precursor. The subsequent steps involve the introduction of the carbonyl and amino groups, followed by the attachment of the cyclohexaneacetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to maintain consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
3B4CJ76Gnt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3B4CJ76Gnt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3B4CJ76Gnt involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound’s spirocyclic structure allows it to bind to target proteins with high affinity, thereby influencing their activity. This can result in a range of biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((((3-oxo-2-azaspiro(4.5)dec-2-yl)carbonyl)amino)methyl)cyclohexaneacetic acid derivatives
- Spirocyclic compounds with similar structural motifs
Uniqueness
3B4CJ76Gnt stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
1344032-05-8 |
|---|---|
Fórmula molecular |
C19H30N2O4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-[1-[[(3-oxo-2-azaspiro[4.5]decane-2-carbonyl)amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H30N2O4/c22-15-11-19(9-5-2-6-10-19)14-21(15)17(25)20-13-18(12-16(23)24)7-3-1-4-8-18/h1-14H2,(H,20,25)(H,23,24) |
Clave InChI |
LQOJJAHELHZMST-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(=O)N(C2)C(=O)NCC3(CCCCC3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


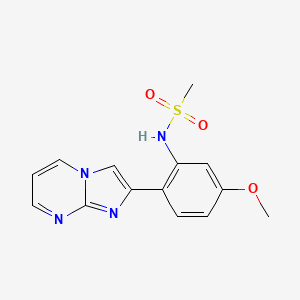
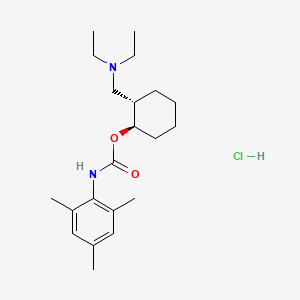
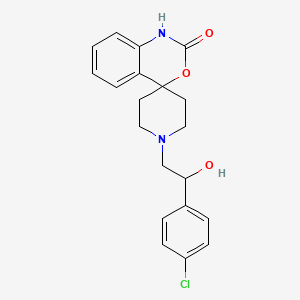
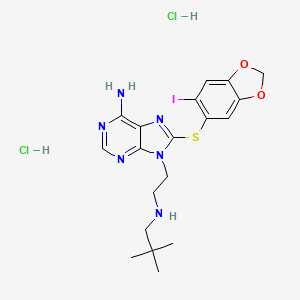
![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
